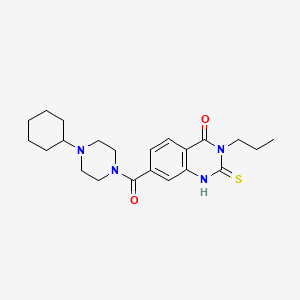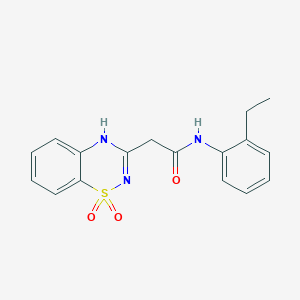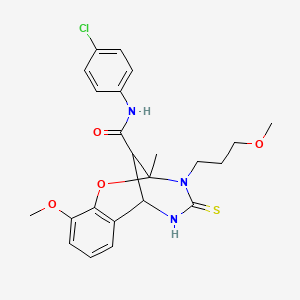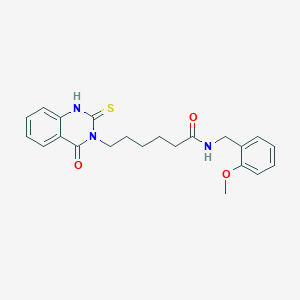![molecular formula C24H20ClN3OS B11217624 (2E)-3-[(4-chlorobenzyl)sulfanyl]-2-cyano-N-(2-methylphenyl)-3-(phenylamino)prop-2-enamide](/img/structure/B11217624.png)
(2E)-3-[(4-chlorobenzyl)sulfanyl]-2-cyano-N-(2-methylphenyl)-3-(phenylamino)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-CYANO-N-(2-METHYLPHENYL)-3-(PHENYLAMINO)PROP-2-ENAMIDE: is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a phenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-CYANO-N-(2-METHYLPHENYL)-3-(PHENYLAMINO)PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of a chlorophenyl compound with a thiol group to form the sulfanyl intermediate.
Condensation Reactions: The intermediate is then reacted with a cyano compound under specific conditions to form the cyano group.
Amidation: Finally, the compound undergoes amidation with a phenylamino group to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2E)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-CYANO-N-(2-METHYLPHENYL)-3-(PHENYLAMINO)PROP-2-ENAMIDE exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, the cyano group may interact with cellular proteins, altering their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness:
- The combination of a chlorophenyl group, a cyano group, and a phenylamino group in (2E)-3-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-CYANO-N-(2-METHYLPHENYL)-3-(PHENYLAMINO)PROP-2-ENAMIDE provides unique reactivity and potential applications not found in simpler compounds like dichloroaniline or caffeine.
Propriétés
Formule moléculaire |
C24H20ClN3OS |
|---|---|
Poids moléculaire |
434.0 g/mol |
Nom IUPAC |
(E)-3-anilino-3-[(4-chlorophenyl)methylsulfanyl]-2-cyano-N-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C24H20ClN3OS/c1-17-7-5-6-10-22(17)28-23(29)21(15-26)24(27-20-8-3-2-4-9-20)30-16-18-11-13-19(25)14-12-18/h2-14,27H,16H2,1H3,(H,28,29)/b24-21+ |
Clé InChI |
GQNIUAHCPQLOBB-DARPEHSRSA-N |
SMILES isomérique |
CC1=CC=CC=C1NC(=O)/C(=C(\NC2=CC=CC=C2)/SCC3=CC=C(C=C3)Cl)/C#N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C(=C(NC2=CC=CC=C2)SCC3=CC=C(C=C3)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11217544.png)
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11217553.png)
![1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11217561.png)

![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11217576.png)

![Prop-2-en-1-yl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11217586.png)


![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B11217611.png)
![7-(3-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11217615.png)

![6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11217628.png)

